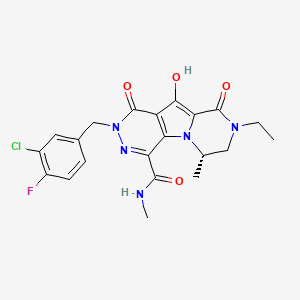

![molecular formula C22H16N4O B609147 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline CAS No. 1062368-49-3](/img/structure/B609147.png)

5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline” is a chemical compound . It is a derivative of pyrazolo[1,5-a]pyrimidine, a family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted attention due to their significant photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A family of these compounds has been identified as strategic for optical applications due to their simpler and greener synthetic methodology . The synthesis involves various transformations that improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and allow for a wide range of functionalization . These reactions improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Applications De Recherche Scientifique

Fluorescent Molecules

The compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Optical Applications

The compound has tunable photophysical properties, making it suitable for optical applications . It has simpler and greener synthetic methodology compared to other compounds used in optical applications .

Solid-State Emitters

The compound allows good solid-state emission intensities . This means it can be designed as a solid-state emitter by proper structural selection .

Medicinal Chemistry

The compound is part of an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . It has attracted a great deal of attention due to its significant photophysical properties .

Antitumor Scaffold

The compound has potential as an antitumor scaffold . It has been highlighted for its anticancer potential and enzymatic inhibitory activity .

Material Science

The compound has attracted attention in material science due to its significant photophysical properties . It has been proposed for a plethora of applications by exploiting the beneficial properties of such materials .

PDE10A Inhibitor

The compound has been identified as a potent PDE10A inhibitor, which could be useful in the treatment of schizophrenia .

Drug Discovery

The compound’s great synthetic versatility permits structural modifications throughout its periphery, making it a privileged scaffold for combinatorial library design and drug discovery .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline is the Bone Morphogenetic Protein (BMP) . BMPs are part of the transforming growth factor-beta (TGFβ) superfamily, which plays a crucial role in numerous cellular processes, including cell differentiation, proliferation, and apoptosis .

Mode of Action

The compound acts as an inhibitor of BMP . It binds to BMP, preventing it from inducing phosphorylation of SMAD 1/5/8, which are intracellular proteins that transmit extracellular signals from BMP to the nucleus . This inhibition disrupts the normal signaling pathway of BMP .

Biochemical Pathways

The compound affects the BMP signaling pathway . By inhibiting BMP, it prevents the phosphorylation of SMAD 1/5/8, thereby disrupting the downstream effects of this pathway . The exact downstream effects can vary depending on the specific cellular context, but they often involve changes in gene expression that affect cell differentiation and proliferation .

Pharmacokinetics

Similar compounds have been found to be metabolically stable and orally available . The compound is insoluble in water and ethanol, but it can be dissolved in DMSO with gentle warming . These properties may affect its bioavailability and distribution within the body .

Result of Action

The inhibition of BMP by this compound can lead to changes in cell differentiation and proliferation . This could potentially have therapeutic applications in conditions where BMP signaling is dysregulated .

Action Environment

Environmental factors can influence the action of this compound. For example, the pH of the tumor microenvironment can affect the activity of many drugs . .

Propriétés

IUPAC Name |

5-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O/c1-27-17-9-7-15(8-10-17)16-12-24-22-20(13-25-26(22)14-16)18-4-2-6-21-19(18)5-3-11-23-21/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRYPYDPKSZGNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=C5C=CC=NC5=CC=C4)N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

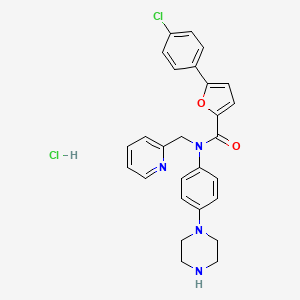

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

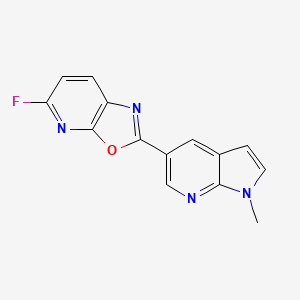

![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)

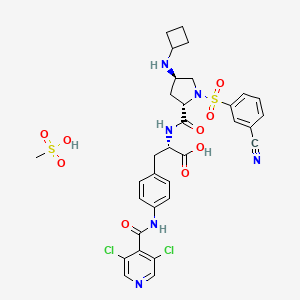

![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)